
1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Description
1-Phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione is a synthetic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted at the 1-position with a phenethyl group and at the 3-position with a 4-phenylpiperazine moiety. This structural design integrates pharmacophores associated with anticonvulsant and neuroactive properties, as evidenced by analogs in the literature . The pyrrolidine-2,5-dione scaffold is critical for binding to neuronal ion channels and enzymes like GABA-transaminase (GABA-T), while the 4-phenylpiperazine group may enhance receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c26-21-17-20(22(27)25(21)12-11-18-7-3-1-4-8-18)24-15-13-23(14-16-24)19-9-5-2-6-10-19/h1-10,20H,11-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFHWOIORKQQEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)CCC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of WAY-302914 involves several steps, typically starting with the preparation of intermediate compounds. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound efficiently .
Chemical Reactions Analysis
Core Pyrrolidine-2,5-dione Formation
The pyrrolidine-2,5-dione (succinimide) core is typically synthesized via cyclization of aspartic acid derivatives or through [3+2] cycloaddition reactions. For substituted derivatives, a common approach involves:
-
Step 1 : Alkylation of a succinimide precursor (e.g., maleimide) with phenethyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to introduce the phenethyl group .
-
Step 2 : Subsequent nucleophilic substitution at the 3-position of the pyrrolidine-dione with 4-phenylpiperazine. This step often employs a biphasic system (e.g., dry acetone/K₂CO₃ with catalytic KI) at elevated temperatures (60–80°C) .
Example Reaction Scheme :
Key Reaction Parameters
Step | Reagents/Conditions | Yield Range | Characterization Methods |
---|---|---|---|
1 | Phenethyl bromide, K₂CO₃, acetone, 12 h | 44–78% | TLC, HPLC (Rt = 0.747–1.392 min) |
2 | 4-Phenylpiperazine, K₂CO₃/KI, 60°C | 37–54% | ¹H/¹³C NMR, LC/MS |
Nuclear Magnetic Resonance (NMR)
-
¹H NMR :
-
¹³C NMR :
Mass Spectrometry (MS)
Functionalization and Derivatization
The 4-phenylpiperazine moiety enables further modifications:
-
N-Alkylation : Reactivity at the piperazine nitrogen for introducing substituents (e.g., fluorophenyl groups via Buchwald-Hartwig coupling) .
-
Ring-Opening Reactions : Under acidic or basic conditions, the pyrrolidine-dione core may undergo hydrolysis to form dicarboxylic acid derivatives, though this is less common in substituted systems .
Biological and Pharmacological Relevance
While not directly studied, analogs such as 1-(4-fluorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione (PubChem CID: 2850589) exhibit affinity for serotonin receptors (5-HT₁A/5-HT₇), suggesting potential CNS activity .
Stability and Degradation
Scientific Research Applications
WAY-302914 has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It has potential therapeutic applications and is studied for its effects on various diseases and conditions.
Mechanism of Action
The mechanism of action of WAY-302914 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Pyrrolidine-2,5-dione vs. Amide Derivatives
Replacing the pyrrolidine-2,5-dione core with an amide chain (e.g., N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives) reduces anticonvulsant efficacy. This highlights the necessity of the cyclic imide structure for stabilizing interactions with target proteins like voltage-sensitive sodium channels .
Linker Length and Substituent Effects
- Phenethyl vs. Trifluoromethylphenyl Groups : Seletracetam (1-(4-phenylpiperazin-1-yl)-3-(2-(trifluoromethyl)phenyl)pyrrolidine-2,5-dione), a clinical-stage antiepileptic, shares the 4-phenylpiperazine moiety but substitutes the 3-position with a trifluoromethylphenyl group. Its ED50 in MES tests is lower (15–30 mg/kg) compared to phenethyl analogs, suggesting electron-withdrawing substituents enhance sodium channel binding .
- Methylene Linkers : Derivatives with 2–3 methylene linkers between the pyrrolidine-dione core and cyclic amines (e.g., piperazine) exhibit superior anticonvulsant activity (ED50: 62–153 mg/kg in MES and 6 Hz tests) compared to acetamide-linked analogs, which show reduced potency .
Pharmacological Activity Comparison
Anticonvulsant Efficacy
The target compound’s phenethyl group may confer moderate activity in MES models, akin to chlorophenyl derivatives (ED50 ~62 mg/kg), but precise data are lacking. Seletracetam’s trifluoromethyl group enhances potency, likely due to increased lipophilicity and sodium channel binding .
GABA-Transaminase Inhibition
Compound | GABA-T IC50 (μM) | Reference |
---|---|---|
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-dione | 100.5 ± 5.2 | |
Vigabatrin (Reference) | 28.3 | |
Target Compound | Not reported | — |
While the target compound lacks direct GABA-T data, 4-substituted aryloxy derivatives demonstrate moderate inhibition (IC50 ~100 μM), suggesting structural modifications at the 3-position (e.g., piperazine vs. aryloxy) could modulate enzyme affinity .
Structure-Activity Relationships (SAR)
Pyrrolidine-2,5-dione Core : Essential for anticonvulsant activity; replacement with acyclic amides abolishes efficacy .
3-Position Substitution :
- 4-Phenylpiperazine enhances receptor binding and bioavailability .
- Electron-withdrawing groups (e.g., CF3) improve sodium channel interaction .
1-Position Substitution :
- Phenethyl groups balance lipophilicity and metabolic stability, but optimal chain length (2–3 carbons) is critical .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-phenethyl-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, as demonstrated in pyrrolidine-dione synthesis studies . Reaction monitoring via HPLC or NMR ensures intermediate purity, reducing side-product formation .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns on the pyrrolidine and piperazine rings, focusing on coupling constants for stereochemical analysis. High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error. For purity assessment, reverse-phase HPLC with UV detection (λ = 210–260 nm) is recommended, using ammonium acetate buffers (pH 6.5) to enhance peak resolution .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Methodological Answer : Synthesize analogs with modifications to the phenethyl or phenylpiperazine moieties. Test biological activity (e.g., receptor binding assays) and correlate with computational docking results. Prioritize substituents based on electron-withdrawing/donating effects and steric bulk, as seen in related pyrrolidine-dione derivatives .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and identify reactive sites. For example, calculate Fukui indices to predict nucleophilic/electrophilic regions. Pair computational results with experimental validation using kinetic studies, as demonstrated in reaction path search methodologies .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Perform meta-analysis of dose-response curves, accounting for variables like cell line specificity (e.g., HEK293 vs. CHO cells) and assay conditions (e.g., ATP concentration in kinase assays). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .
Q. How can catalytic systems enhance the enantioselective synthesis of this compound?
- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric Mannich or Michael addition steps. Use kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) to improve enantiomeric excess (ee). Monitor progress via chiral HPLC .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines . Store samples at 40°C/75% RH and analyze degradation products via LC-MS. Identify hydrolysis-prone sites (e.g., the pyrrolidine-dione ring) and propose stabilization strategies, such as lyophilization or pH-adjusted formulations .
Data Presentation
Table 1 : Key Physicochemical Properties and Analytical Methods
Parameter | Method/Value | Reference |
---|---|---|
Molecular Weight | HRMS (m/z calc. vs. observed) | |
LogP (lipophilicity) | HPLC-derived (C18 column, MeCN/H2O) | |
Thermal Stability | TGA/DSC (decomposition onset >200°C) | |
Enantiomeric Purity | Chiral HPLC (Daicel AD-H column) |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.